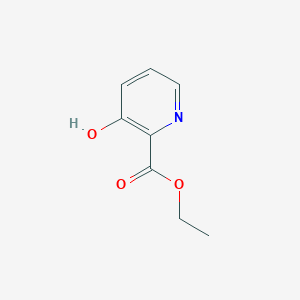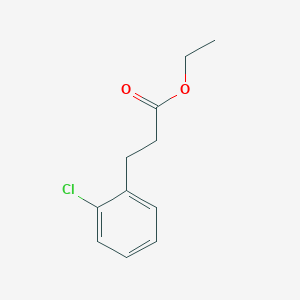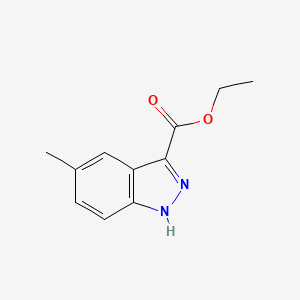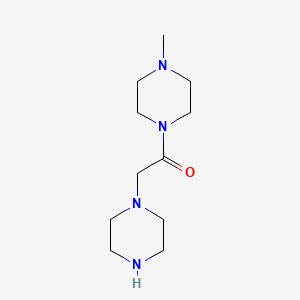
1-Méthyl-4-(pipérazin-1-yl-acétyl)pipérazine
Vue d'ensemble
Description
1-Methyl-4-(piperazin-1-ylacetyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and an acetyl group linked to another piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Applications De Recherche Scientifique
1-Methyl-4-(piperazin-1-ylacetyl)piperazine has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperazin-1-ylacetyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions. This process yields N-methylpiperazine, which can then be further modified to produce 1-Methyl-4-(piperazin-1-ylacetyl)piperazine .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(piperazin-1-ylacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(piperazin-1-ylacetyl)piperazine can be compared with other piperazine derivatives, such as:
N-Methylpiperazine: Similar in structure but lacks the acetyl group, making it less versatile in certain synthetic applications.
1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)ethanone: Another derivative with different functional groups that can affect its reactivity and applications.
The uniqueness of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other piperazine derivatives .
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-13-6-8-15(9-7-13)11(16)10-14-4-2-12-3-5-14/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBNLKDKAFTDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555736 | |
| Record name | 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94012-35-8 | |
| Record name | 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



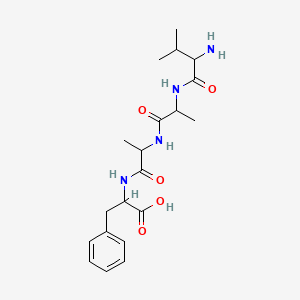
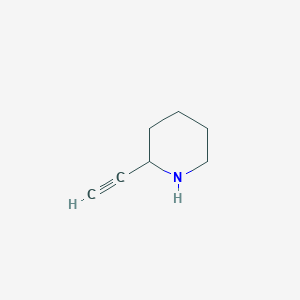
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
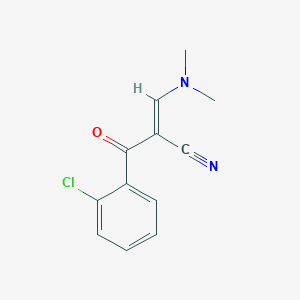
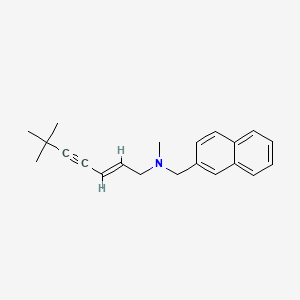


![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
